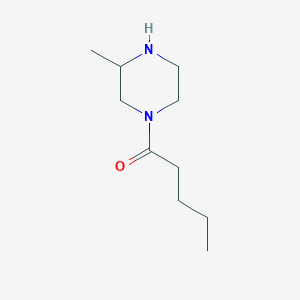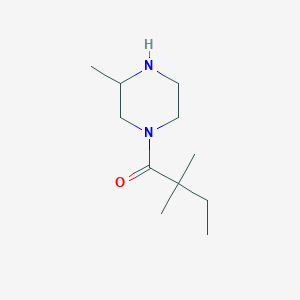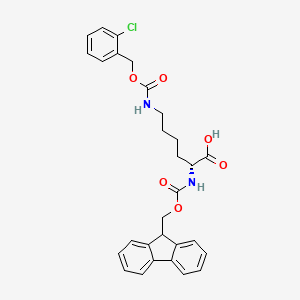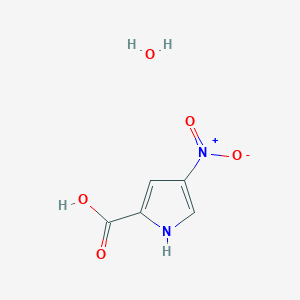
Methyl 4-Hydroxy-8-iodoisoquinoline-3-carboxylate
Übersicht
Beschreibung
Methyl 4-Hydroxy-8-iodoisoquinoline-3-carboxylate is a chemical compound with the molecular formula C11H8INO3 and a molecular weight of 329.09 g/mol This compound is known for its unique structure, which includes an isoquinoline core substituted with hydroxy, iodo, and carboxylate groups
Vorbereitungsmethoden
The synthesis of Methyl 4-Hydroxy-8-iodoisoquinoline-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the iodination of an isoquinoline derivative followed by esterification and hydroxylation reactions . The reaction conditions often require the use of specific reagents such as iodine, methanol, and catalysts to facilitate the desired transformations. Industrial production methods may involve optimization of these steps to enhance yield and purity while ensuring cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Methyl 4-Hydroxy-8-iodoisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.
Substitution: The iodo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-Hydroxy-8-iodoisoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of Methyl 4-Hydroxy-8-iodoisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and iodo groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-Hydroxy-8-iodoisoquinoline-3-carboxylate can be compared with other isoquinoline derivatives such as:
- Methyl 4-Hydroxy-8-bromoisoquinoline-3-carboxylate
- Methyl 4-Hydroxy-8-chloroisoquinoline-3-carboxylate
- Methyl 4-Hydroxy-8-fluoroisoquinoline-3-carboxylate
These compounds share a similar core structure but differ in the halogen substituentThis compound is unique due to the presence of the iodine atom, which can enhance its reactivity and binding properties compared to its bromo, chloro, and fluoro counterparts .
Eigenschaften
IUPAC Name |
methyl 4-hydroxy-8-iodoisoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INO3/c1-16-11(15)9-10(14)6-3-2-4-8(12)7(6)5-13-9/h2-5,14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHWAYZKTGAGFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C(=C1O)C=CC=C2I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








phenyl](hydroxy)boranyl}oxy)borinic acid](/img/structure/B6334581.png)






